Cas no 865106-46-3 (6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one)
![6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one structure](https://ja.kuujia.com/scimg/cas/865106-46-3x500.png)
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one 化学的及び物理的性質
名前と識別子
-
- 6,7-difluoro-4H-benzo[1,4]oxazin-3-one
- 6,7-difluoro-4H-1,4-benzoxazin-3-one
- 6,7-difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one
- 6,7-DIFLUORO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
- 2H-1,4-Benzoxazin-3(4H)-one, 6,7-difluoro-
- WFAHKQSSFLPKGA-UHFFFAOYSA-N
- AB72664
- 6,7-difluoro-4H-benzo[1.4]oxazin-3-one
- Z2469606542
- 2H-1,4-BENZOXAZIN-3(4H)-ONE, 6,7-DIFLUORO
- 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one
-
- インチ: 1S/C8H5F2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
- InChIKey: WFAHKQSSFLPKGA-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC2=C(C=1)NC(CO2)=O)F
計算された属性
- せいみつぶんしりょう: 185.02883473g/mol
- どういたいしつりょう: 185.02883473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38.3
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262358-0.5g |
6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
865106-46-3 | 95.0% | 0.5g |
$284.0 | 2025-02-20 | |
Enamine | EN300-262358-0.25g |
6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
865106-46-3 | 95.0% | 0.25g |
$149.0 | 2025-02-20 | |
Enamine | EN300-262358-2.5g |
6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
865106-46-3 | 95.0% | 2.5g |
$754.0 | 2025-02-20 | |
Enamine | EN300-262358-0.05g |
6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
865106-46-3 | 95.0% | 0.05g |
$69.0 | 2025-02-20 | |
Enamine | EN300-262358-1.0g |
6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one |
865106-46-3 | 95.0% | 1.0g |
$385.0 | 2025-02-20 | |
A2B Chem LLC | AI57885-1g |
2H-1,4-Benzoxazin-3(4h)-one, 6,7-difluoro |
865106-46-3 | 95% | 1g |
$757.00 | 2024-04-19 | |
1PlusChem | 1P00IEKD-1g |
2H-1,4-Benzoxazin-3(4H)-one, 6,7-difluoro- |
865106-46-3 | 95% | 1g |
$903.00 | 2025-02-28 | |
1PlusChem | 1P00IEKD-500mg |
2H-1,4-Benzoxazin-3(4H)-one, 6,7-difluoro- |
865106-46-3 | 95% | 500mg |
$717.00 | 2025-02-28 | |
A2B Chem LLC | AI57885-5g |
2H-1,4-Benzoxazin-3(4h)-one, 6,7-difluoro |
865106-46-3 | 95% | 5g |
$2127.00 | 2024-04-19 | |
1PlusChem | 1P00IEKD-2.5g |
2H-1,4-Benzoxazin-3(4H)-one, 6,7-difluoro- |
865106-46-3 | 95% | 2.5g |
$1716.00 | 2025-02-28 |
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-oneに関する追加情報
Introduction to 6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 865106-46-3)
6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the oxazine class of molecules, which are known for their broad spectrum of biological activities. The presence of fluorine atoms at the 6 and 7 positions enhances its metabolic stability and binding affinity, making it a promising candidate for further development in drug discovery.
The CAS number 865106-46-3 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. As a member of the benzo[b][1,4]oxazine scaffold, this molecule exhibits structural similarity to other bioactive compounds, suggesting potential therapeutic applications. The oxazine ring itself is a versatile pharmacophore that can interact with various biological targets, including enzymes and receptors.
In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. Fluorine atoms can improve lipophilicity, reduce metabolic degradation, and enhance binding interactions with biological targets. This has led to the exploration of 6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a lead compound for developing novel therapeutics.
One of the most compelling aspects of this compound is its potential in oncology research. The benzo[b][1,4]oxazine core has been shown to exhibit inhibitory effects on several kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of this scaffold can disrupt signaling pathways critical for tumor growth and survival. The introduction of fluorine atoms further enhances these effects by improving the compound's bioavailability and target specificity.
Moreover, the fluorinated oxazine structure has shown promise in antimicrobial applications. Resistance to conventional antibiotics remains a significant global health challenge, prompting researchers to explore novel chemical entities. Compounds like 6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one have been investigated for their ability to interfere with bacterial cell wall synthesis and other vital processes. Preliminary studies suggest that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria, making it a valuable asset in the fight against antibiotic-resistant pathogens.
The synthesis of 6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one presents unique challenges due to the need for precise functionalization at multiple positions on the heterocyclic ring. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.
Recent advances in computational chemistry have also played a pivotal role in understanding the mechanism of action of this compound. Molecular docking studies have revealed that 6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one interacts with specific residues on its target proteins, modulating their activity. These insights have guided the design of more potent derivatives with improved pharmacological profiles.
The pharmaceutical industry has taken notice of the potential of this compound due to its multifaceted applications. Companies are investing in further research to explore its therapeutic efficacy across various diseases. Clinical trials are underway to evaluate its safety and efficacy in humans, with early results showing encouraging signs of activity.
In conclusion,6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 865106-46-3) is a fluorinated heterocyclic compound with significant promise in medicinal chemistry. Its unique structural features make it an ideal candidate for developing novel therapeutics in oncology and antimicrobial applications. Ongoing research continues to uncover new insights into its mechanism of action and potential clinical uses.
865106-46-3 (6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one) 関連製品
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)
- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)
- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
